![molecular formula C7H8FNO2S B2602157 3-Fluoro-2-methanesulfonylaniline CAS No. 1499020-26-6](/img/structure/B2602157.png)
3-Fluoro-2-methanesulfonylaniline
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Overview
Description
3-Fluoro-2-methanesulfonylaniline is a chemical compound with the CAS Number: 1499020-26-6 . It has a molecular weight of 189.21 and its IUPAC name is 3-fluoro-2-(methylsulfonyl)aniline . The compound is in powder form .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-methanesulfonylaniline is 1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 . This indicates that the compound has a molecular formula of C7H8FNO2S .Physical And Chemical Properties Analysis
3-Fluoro-2-methanesulfonylaniline is a powder that is stored at room temperature . It has a molecular weight of 189.21 .Scientific Research Applications
Organic Synthesis
Sulfonyl fluorides, such as 3-Fluoro-2-methanesulfonylaniline, have found widespread applications in organic synthesis . They are used in direct fluorosulfonylation, which has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides are used extensively due to their balance of reactivity and stability . They can act as electrophilic warheads, making them useful in various biological applications .
Drug Discovery
Sulfonyl fluorides are also used in drug discovery . The sulfonylaniline motif, which combines sulfonyl and amine groups, plays an important role in pharmaceutical sciences . This motif is found in diverse drugs, such as the Bcl-2 protein inhibitor navitoclax, DP receptor antagonist laropiprant, histamine H1-receptor blocker oxomemazine, and hepatitis B virus core protein inhibitor vebicorvir .
Materials Science
Materials science is another field where sulfonyl fluorides have found applications . However, the specific applications in this field are not detailed in the search results.
Visible-Light-Mediated Sulfonylation
A study describes the visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a modifiable and stable sulfonylation reagent . This method allows the synthesis of a variety of substituted sulfonylanilines under mild reaction conditions with moderate to good efficiency .
Photocatalytic Functionalization
Sulfonyl fluorides are used in photocatalytic functionalization of inert or unsaturated bonds . The crucial influence of counterions on the photocatalyst observed in this system would inspire further research on the photochemistry of sulfonyl fluoride .
Safety And Hazards
The safety information for 3-Fluoro-2-methanesulfonylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Fluorinated compounds, such as 3-Fluoro-2-methanesulfonylaniline, have been gaining interest in various fields. The unique properties of these compounds make them largely irreplaceable in many applications . As such, there is a growing trend towards the development of new fluorinated moieties and short chain alternatives to promote biodegradability .
properties
IUPAC Name |
3-fluoro-2-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTRFRLWJRSYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methanesulfonylaniline | |
CAS RN |
1499020-26-6 |
Source
|
Record name | 3-fluoro-2-methanesulfonylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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